Stereospecific Metabolic Competence: (+)-Marmesin vs. (−)-Marmesin in Furanocoumarin Biosynthesis
Direct comparison feeding experiments with [3-14C]-labeled (+)- and (−)-marmesin across three plant species (Ruta graveolens, Heracleum lanatum, Angelica archangelica) demonstrate that only the (+)-enantiomer is efficiently incorporated into downstream linear furanocoumarins. The (−)-enantiomer (nodakenetin) shows negligible metabolic utilization [1].
| Evidence Dimension | Metabolic incorporation efficiency as furanocoumarin precursor |
|---|---|
| Target Compound Data | Efficient precursor; readily incorporated into psoralen and downstream furanocoumarins |
| Comparator Or Baseline | (−)-Marmesin (nodakenetin): little if any utilization demonstrated |
| Quantified Difference | Qualitative binary difference: metabolically active vs. inactive |
| Conditions | In vivo tracer feeding; [3-14C]-labeled compounds; R. graveolens, H. lanatum, A. archangelica |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for biosynthetic pathway reconstitution; racemic or (−)-enantiomer material will fail to produce psoralen.
- [1] Brown SA, Steck W. Comparison of (+)- and (−)-Marmesin as Intermediates in the Biosynthesis of Linear Furanocoumarins. Biochem Physiol Pflanz. 1973;164(5):544-551. View Source
